![molecular formula C8H7ClN2O B093874 2-chloro-4-methoxy-1H-Benzimidazole CAS No. 15965-58-9](/img/structure/B93874.png)
2-chloro-4-methoxy-1H-Benzimidazole
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Overview
Description
“2-chloro-4-methoxy-1H-Benzimidazole” is a derivative of benzimidazole . Benzimidazole derivatives are widely used to design and synthesize novel bioactive compounds . They are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .
Synthesis Analysis
Benzimidazole derivatives can be synthesized in a multistep process . For instance, by reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild condition .Molecular Structure Analysis
The structure of benzimidazole derivatives can be determined using 1H-NMR, 13C-NMR, MS, and elemental analyses . The presence of electron-donating groups (OH, OMe, –NMe2, –O–CH2–C6H5) can cause a significant increase of anticancer activity .Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical reactions. For example, they can be used as a building block to synthesize 4-amino-6-benzimidazole-pyrimidines .Scientific Research Applications
Anticancer Agents
Benzimidazole derivatives, including 2-chloro-4-methoxy-1H-Benzimidazole, have been studied for their potential as anticancer agents . The presence of a methyl group at the 5 (6)-position on the benzimidazole scaffold was found to influence the anticancer activity . The compounds displayed significant anticancer activity on human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines .
Antimicrobial Activity
Benzimidazole compounds have shown promising antimicrobial activity . A new series of benzimidazole derivatives were synthesized and screened for antibacterial (Bacillus cereus, E. coli, Micrococcus luteus, Klebssiela pneumoniae, S. aureus and Salmonella epidermidis), antifungal (A. niger and C. albicans), and analgesic activities .
Antiviral Applications
Benzimidazole derivatives have been studied for their potential antiviral properties . The structure of benzimidazole is similar to the nucleotides found in the human body, making them a potential candidate for antiviral agents .
Anti-Inflammatory Properties
Benzimidazole compounds have been reported to have anti-inflammatory properties . This makes them potential candidates for the development of new drugs to treat inflammatory diseases .
Antihypertensive Applications
Benzimidazole derivatives have been studied for their potential as antihypertensive agents . The unique structure of benzimidazole allows it to interact with biological targets involved in blood pressure regulation .
Pharmaceutical Quality Control
2-Chloro-7-methoxy-1H-benzo[d]imidazole is used in pharmaceutical quality control testing . It’s a suitable compound for use in several analytical applications including pharma release testing, pharma method development for qualitative and quantitative analyses .
Antiparasitic Activity
Benzimidazole compounds have shown promising antiparasitic activity . They have been used in the treatment of parasitic diseases, and modifications in the position 2 and 5 of the molecule have provided a number of active drugs .
Synthesis of Functional Molecules
Benzimidazole compounds are key components to functional molecules that are used in a variety of everyday applications . The regiocontrolled synthesis of substituted imidazoles has been highlighted in recent advances .
Mechanism of Action
Target of Action
The primary targets of 2-Chloro-4-Methoxy-1H-Benzimidazole are likely to be various enzymes and proteins within the cell . Benzimidazole derivatives are structural analogs of naturally occurring nucleotides, allowing them to interact easily with biopolymers in living systems . They compete with purines, an integral part of bacterial strain, resulting in inhibition of bacterial nucleic acids and protein synthesis .
Mode of Action
The compound interacts with its targets primarily through nucleophilic substitution and free radical reactions . The benzimidazole ring system is resonance-stabilized, which allows it to participate in these reactions . The compound can undergo reactions at the benzylic position, which are important for synthesis problems . These reactions include free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
The biochemical pathways affected by 2-Chloro-4-Methoxy-1H-Benzimidazole are likely to be those involved in the synthesis of nucleic acids and proteins . By competing with purines, the compound can inhibit these pathways, disrupting the normal functioning of the cell . This can lead to a wide range of downstream effects, including the inhibition of bacterial growth .
Pharmacokinetics
Benzimidazole derivatives are known to have good bioavailability and stability . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied in more detail to fully understand their impact on its bioavailability.
Result of Action
The result of the compound’s action is the inhibition of bacterial nucleic acids and protein synthesis . This can lead to the death of the bacterial cell, making the compound potentially useful as an antibacterial agent . In addition, some benzimidazole derivatives have been found to have anti-inflammatory effects, suggesting that 2-Chloro-4-Methoxy-1H-Benzimidazole may also have similar properties .
Action Environment
The action of 2-Chloro-4-Methoxy-1H-Benzimidazole can be influenced by various environmental factors. For instance, the presence of other halogens can affect the rate of reaction due to differences in electronegativity . Furthermore, the compound’s activity may be affected by the specific conditions within the cell, such as pH and the presence of other molecules
properties
IUPAC Name |
2-chloro-4-methoxy-1H-benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c1-12-6-4-2-3-5-7(6)11-8(9)10-5/h2-4H,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGIACANWMZXUKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10559296 |
Source
|
Record name | 2-Chloro-4-methoxy-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10559296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-methoxy-1H-Benzimidazole | |
CAS RN |
15965-58-9 |
Source
|
Record name | 2-Chloro-4-methoxy-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10559296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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